7-chloro-4-(4-{4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-4-oxobutanoyl}-1-piperazinyl)quinoline
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Overview
Description
7-chloro-4-(4-{4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-4-oxobutanoyl}-1-piperazinyl)quinoline is an organic compound characterized by the presence of two quinoline rings and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(4-{4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-4-oxobutanoyl}-1-piperazinyl)quinoline typically involves the reaction of 7-chloroquinoline with 1,4-diaminopiperazine. The reaction is carried out in a suitable solvent, such as ethanol, under controlled temperature and pressure conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-(4-{4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-4-oxobutanoyl}-1-piperazinyl)quinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives of the compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antimalarial agent and in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-4-(4-{4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-4-oxobutanoyl}-1-piperazinyl)quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antimalarial effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(7-chloroquinolin-4-yl)piperazine: Similar structure but lacks the butane-1,4-dione moiety.
Piperaquine: Another antimalarial compound with a similar quinoline-based structure.
Uniqueness
7-chloro-4-(4-{4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-4-oxobutanoyl}-1-piperazinyl)quinoline is unique due to the presence of both quinoline and piperazine rings, as well as the butane-1,4-dione moiety.
Properties
Molecular Formula |
C30H30Cl2N6O2 |
---|---|
Molecular Weight |
577.5 g/mol |
IUPAC Name |
1,4-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]butane-1,4-dione |
InChI |
InChI=1S/C30H30Cl2N6O2/c31-21-1-3-23-25(19-21)33-9-7-27(23)35-11-15-37(16-12-35)29(39)5-6-30(40)38-17-13-36(14-18-38)28-8-10-34-26-20-22(32)2-4-24(26)28/h1-4,7-10,19-20H,5-6,11-18H2 |
InChI Key |
GAKQZNAEBWMDRH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)CCC(=O)N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)CCC(=O)N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl |
Origin of Product |
United States |
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